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molecular formula C13H18N2O3 B8743686 Ethyl 3-cyclopropyl-3-(6-methoxypyrimidin-4-yl)propanoate

Ethyl 3-cyclopropyl-3-(6-methoxypyrimidin-4-yl)propanoate

Cat. No. B8743686
M. Wt: 250.29 g/mol
InChI Key: AAHPNLQNWPFICQ-UHFFFAOYSA-N
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Patent
US09181186B2

Procedure details

A zinc powder (11.5 g) was added to a solution of ethyl 3-cyclopropyl-3-(6-methoxypyrimidin-4-yl)acrylate (5.57 g) in acetic acid (60 mL), and the mixture was stirred at room temperature for 10 min. The reaction mixture was filtered, and the solvent in the filtrate was evaporated under reduced pressure to give a crude product of the title compound (5.68 g) as a yellow oil. This compound was used for the next step without further purification.
Name
ethyl 3-cyclopropyl-3-(6-methoxypyrimidin-4-yl)acrylate
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
11.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([C:11]2[CH:16]=[C:15]([O:17][CH3:18])[N:14]=[CH:13][N:12]=2)=[CH:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:3][CH2:2]1>C(O)(=O)C.[Zn]>[CH:1]1([CH:4]([C:11]2[CH:16]=[C:15]([O:17][CH3:18])[N:14]=[CH:13][N:12]=2)[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:2][CH2:3]1

Inputs

Step One
Name
ethyl 3-cyclopropyl-3-(6-methoxypyrimidin-4-yl)acrylate
Quantity
5.57 g
Type
reactant
Smiles
C1(CC1)C(=CC(=O)OCC)C1=NC=NC(=C1)OC
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
11.5 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent in the filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CC1)C(CC(=O)OCC)C1=NC=NC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.68 g
YIELD: CALCULATEDPERCENTYIELD 101.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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